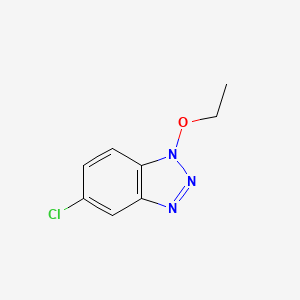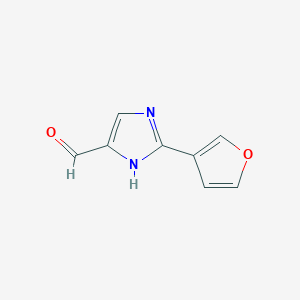
1,4-Bis(2-phenyloxazol-4-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-phenyloxazol-4-yl)benzene is an organic compound with the molecular formula C({24})H({16})N({2})O({2}). It is known for its application as a scintillation luminophore, which means it is used in scintillation counters to detect and measure ionizing radiation. This compound is characterized by its high fluorescence efficiency and photostability, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(2-phenyloxazol-4-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with terephthaloyl chloride to yield the final product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})) and an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-phenyloxazol-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH({4})).
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or neutral medium.
Reduction: LiAlH({4}) in methanol.
Substitution: Halogenation using Br({2}) or Cl({2}) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
1,4-Bis(2-phenyloxazol-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in bioimaging and as a marker in biological assays due to its high fluorescence efficiency.
Medicine: Investigated for potential use in diagnostic imaging and as a component in photodynamic therapy.
Industry: Utilized in the manufacturing of scintillation counters and other radiation detection devices
Mécanisme D'action
The mechanism by which 1,4-Bis(2-phenyloxazol-4-yl)benzene exerts its effects is primarily based on its ability to absorb and emit light. Upon exposure to ionizing radiation, the compound absorbs energy and transitions to an excited state. It then returns to the ground state by emitting photons, which are detected as scintillation signals. This process involves molecular targets such as aromatic rings and pathways related to electronic transitions .
Comparaison Avec Des Composés Similaires
1,4-Bis(2-phenyloxazol-4-yl)benzene can be compared with other similar compounds like:
2,5-Diphenyloxazole (PPO): Another scintillation compound with similar fluorescence properties but different structural features.
1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP): A closely related compound with slight variations in the position of the oxazole rings, affecting its photophysical properties
The uniqueness of this compound lies in its specific structural arrangement, which provides optimal fluorescence efficiency and photostability for scintillation applications.
Propriétés
Formule moléculaire |
C24H16N2O2 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-phenyl-4-[4-(2-phenyl-1,3-oxazol-4-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-19(8-4-1)23-25-21(15-27-23)17-11-13-18(14-12-17)22-16-28-24(26-22)20-9-5-2-6-10-20/h1-16H |
Clé InChI |
WVGGQEKOYSUUOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C4=COC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


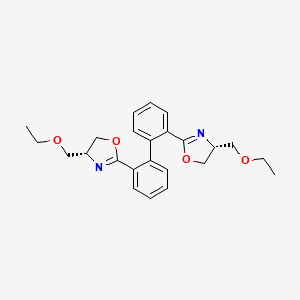
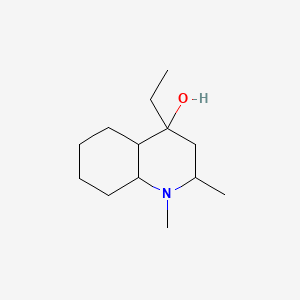

![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
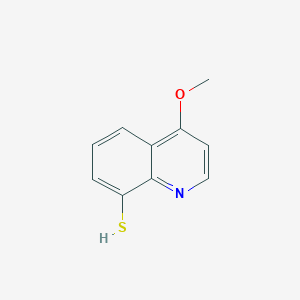
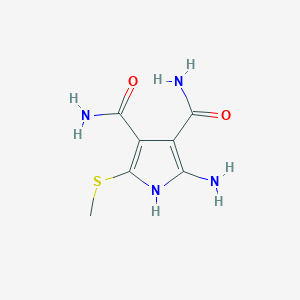
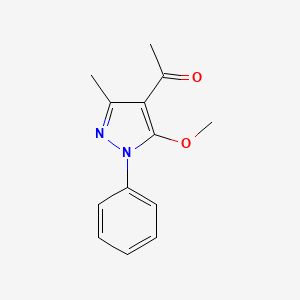
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)
